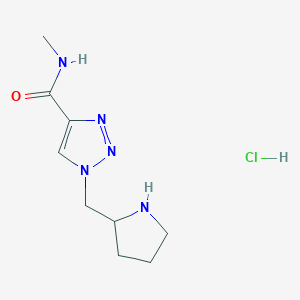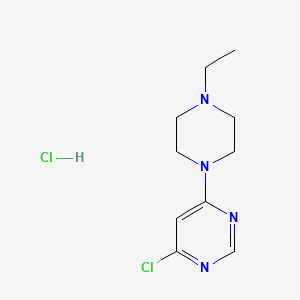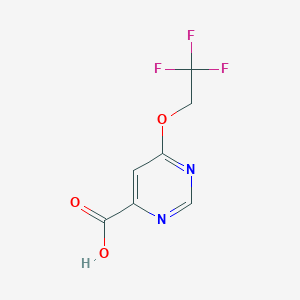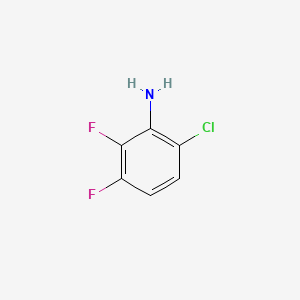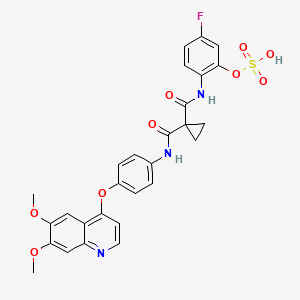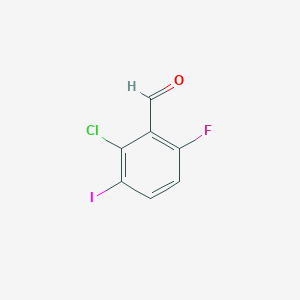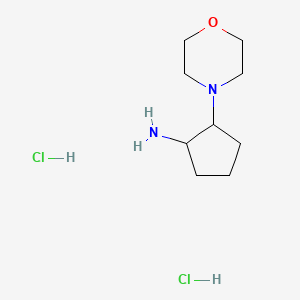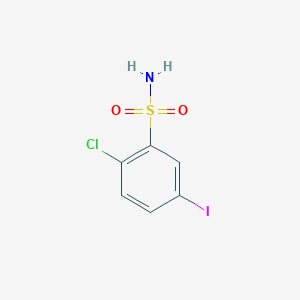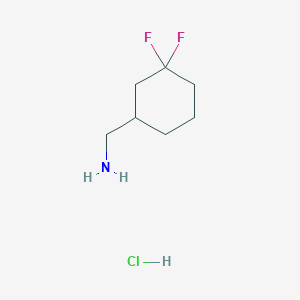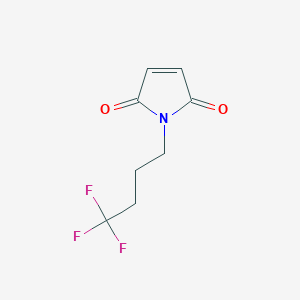
1-(4,4,4-trifluorobutyl)-2,5-dihydro-1H-pyrrole-2,5-dione
Descripción general
Descripción
1-(4,4,4-trifluorobutyl)-2,5-dihydro-1H-pyrrole-2,5-dione, also known as TFBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, including variations similar to 1-(4,4,4-trifluorobutyl)-2,5-dihydro-1H-pyrrole-2,5-dione, have been studied for their potential as corrosion inhibitors. Zarrouk et al. (2015) found these derivatives to be effective in inhibiting carbon steel corrosion in hydrochloric acid medium. Their study revealed the mechanism of action involves chemisorption on the steel surface (Zarrouk et al., 2015).
Organic Solar Cells
In the field of organic solar cells, 1H-pyrrole-2,5-dione derivatives have shown promise. Gupta et al. (2017) designed and synthesized a small molecular non-fullerene electron acceptor using a derivative, demonstrating encouraging efficiency in solar cells with a high open-circuit voltage (Gupta et al., 2017).
Luminescent Polymers
These derivatives are also utilized in creating highly luminescent polymers. Zhang and Tieke (2008) synthesized polymers containing 1H-pyrrole-2,5-dione units, which exhibited strong fluorescence and high quantum yields, making them suitable for various optical applications (Zhang & Tieke, 2008).
Anti-Inflammatory Agents
The potential of 1H-pyrrole-2,5-dione derivatives in pharmacology, specifically as anti-inflammatory agents, has been explored. Paprocka et al. (2022) synthesized new derivatives and found them to significantly inhibit the proliferation of human peripheral blood mononuclear cells and the production of pro-inflammatory cytokines (Paprocka et al., 2022).
Chemiluminescence
In chemiluminescence studies, derivatives of 1H-pyrrole-2,5-dione have been found effective. Algi et al. (2017) synthesized compounds with chemiluminescent properties, useful in detecting hydrogen peroxide and other catalysts in basic medium (Algi et al., 2017).
Propiedades
IUPAC Name |
1-(4,4,4-trifluorobutyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)4-1-5-12-6(13)2-3-7(12)14/h2-3H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMVZSXAGLVARJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4,4-trifluorobutyl)-2,5-dihydro-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




